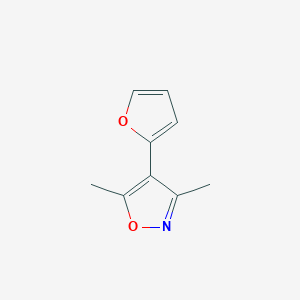

4-(Furan-2-yl)-3,5-dimethylisoxazole

Description

4-(Furan-2-yl)-3,5-dimethylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with methyl groups at positions 3 and 5 and a furan-2-yl moiety at position 2. The isoxazole ring contributes to its aromaticity and stability, while the electron-rich furan group enhances its reactivity in chemical modifications. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as bromodomains (BET proteins) . Its synthesis typically involves cycloaddition reactions or coupling strategies, as seen in derivatives like SI76 (a biisoxazole analog) .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-(furan-2-yl)-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C9H9NO2/c1-6-9(7(2)12-10-6)8-4-3-5-11-8/h3-5H,1-2H3 |

InChI Key |

FFWZWSAKHIWGMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furyl methyl ketone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized under acidic conditions to yield the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 4-(Furan-2-yl)-3,5-dimethylisoxazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines or other reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce amines.

Scientific Research Applications

4-(Furan-2-yl)-3,5-dimethylisoxazole has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural properties.

Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The furan-2-yl group in 4-(Furan-2-yl)-3,5-dimethylisoxazole increases hydrophobicity compared to sulfonyl or bromomethyl derivatives, impacting membrane permeability .

- Stability : Bromomethyl and sulfonyl derivatives exhibit higher reactivity but lower thermal stability due to labile substituents .

- Crystallinity : Sulfonyl-linked derivatives (e.g., 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]cytisine) form stable crystalline structures suitable for X-ray diffraction .

Key Research Findings

BET Inhibition : The 3,5-dimethylisoxazole group in 4-(Furan-2-yl)-3,5-dimethylisoxazole mimics acetyl-lysine, forming hydrogen bonds with Asn140 and Tyr97 in BRD4, critical for anticancer activity .

Synthetic Versatility : Bromomethyl derivatives serve as intermediates for cross-coupling reactions, enabling rapid diversification into sulfonamides or aryl ethers .

Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., furan) at position 4 enhance BET binding affinity by 2–3-fold compared to halogens .

- Sulfonyl groups improve aqueous solubility but reduce cellular permeability .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4-(Furan-2-yl)-3,5-dimethylisoxazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an isoxazole moiety, which are known for their biological significance. The presence of these functional groups contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research has shown that derivatives of isoxazole compounds exhibit antimicrobial properties. A study indicated that 4-(Furan-2-yl)-3,5-dimethylisoxazole demonstrated notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant strains.

2. Anticancer Activity

The anticancer potential of 4-(Furan-2-yl)-3,5-dimethylisoxazole has been evaluated in various cancer cell lines. In vitro studies revealed that this compound inhibited cell proliferation effectively. The results from a study assessing its effects on leukemia cell lines are presented in the table below:

| Cell Line | IC50 (nM) |

|---|---|

| MV4;11 | 6.6 |

| MOLM-13 | 5.1 |

These IC50 values indicate a strong inhibitory effect on cell growth, highlighting the compound's potential as an anticancer agent.

3. Antioxidant Activity

Antioxidant properties were assessed using standard assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, with an IC50 value comparable to established antioxidants.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of isoxazole derivatives, including 4-(Furan-2-yl)-3,5-dimethylisoxazole. The research highlighted its mechanism of action involving the inhibition of specific protein targets associated with cancer cell survival and proliferation.

Case Study: In Vivo Efficacy

In vivo studies conducted on murine models showed that oral administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The pharmacokinetic profile indicated good bioavailability and stability, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(Furan-2-yl)-3,5-dimethylisoxazole, and how can regioselectivity be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed C–H functionalization, leveraging cross-coupling reactions between halogenated thiophenes or furans and 3,5-dimethylisoxazole precursors. For example, regioselective coupling at the β-position of thiophenes has been achieved using Pd catalysts with optimized ligand systems, yielding derivatives in ~35% isolated yield . Acetylacetone-based cyclization (using hydroxylamine or chlorinating agents) is another route, though yields depend on reaction temperature and stoichiometric control .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 4-(Furan-2-yl)-3,5-dimethylisoxazole?

- Methodology :

- FT-IR/Raman : Identify characteristic isoxazole ring vibrations (e.g., C=N stretch at 1600–1650 cm⁻¹) and furan C-O-C bending modes (~1250 cm⁻¹) .

- NMR : Use and NMR to confirm substitution patterns. For example, the furan proton signals appear as a multiplet at δ 6.1–7.8 ppm, while methyl groups on the isoxazole resonate as singlets at δ 2.1–2.5 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with expected [M+H]⁺ peaks matching theoretical values.

Advanced Research Questions

Q. How does the 3,5-dimethylisoxazole moiety enhance binding to bromodomains in epigenetic targets?

- Mechanistic Insight : The dimethylisoxazole group acts as an acetyl-lysine (KAc) mimetic, forming critical hydrogen bonds with conserved asparagine residues (e.g., N140 in BRD4). Structure-activity relationship (SAR) studies show that methylation at the 3- and 5-positions increases hydrophobic interactions with the KAc binding pocket, improving binding affinity (IC₅₀ values <100 nM) .

- Experimental Design : Use X-ray crystallography (e.g., PDB: 6MOA) to validate binding poses and perform mutagenesis assays to identify key residues .

Q. What computational strategies can guide the design of analogs with improved potency and selectivity?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., Fukui indices for reactive sites) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen analogs against BRD4 (PDB: 6MOA) and CBP/p300 bromodomains. Focus on substituents that enhance π-π stacking (e.g., aryl groups) or hydrogen bonding (e.g., hydroxyl or amine derivatives) .

- MD Simulations : Assess binding stability over 100-ns trajectories to evaluate conformational flexibility .

Q. How can conflicting data between in vitro potency and in vivo pharmacokinetics be resolved?

- Approach :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. For example, trifluoromethoxy substitutions improve metabolic half-life (t₁/₂ > 4 hours in human liver microsomes) .

- Permeability : Use Caco-2 assays or PAMPA to optimize logP values (target 2–3) by balancing hydrophobic (isoxazole) and polar (furan) moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.